Bis(2-methoxycyclohexyl)mercury
Description
Bis(2-methoxycyclohexyl)mercury (CAS 54646-62-7) is an organomercury compound with two 2-methoxycyclohexyl groups bonded to a central mercury atom. Its molecular formula is C₁₄H₂₄HgO₂, and it has a molecular weight of 432.94 g/mol . Organomercury compounds like this are historically significant but are now heavily regulated due to mercury’s toxicity and environmental persistence.
Properties
CAS No. |
54646-62-7 |
|---|---|
Molecular Formula |
C14H26HgO2 |
Molecular Weight |
426.95 g/mol |
IUPAC Name |
bis(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*5,7H,2-4,6H2,1H3; |
InChI Key |
AQOUNLLTOJGONT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1[Hg]C2CCCCC2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxycyclohexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxycyclohexyl derivatives. One common method is the reaction of mercury(II) acetate with 2-methoxycyclohexylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Hg(OAc)2+2C7H13OMgBr→Hg(C7H13O)2+2MgBrOAc
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxycyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The 2-methoxycyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and 2-methoxycyclohexanol.
Reduction: Elemental mercury and 2-methoxycyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxycyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(2-methoxycyclohexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Organomercury Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Inferred Properties |
|---|---|---|---|---|---|
| This compound | 54646-62-7 | C₁₄H₂₄HgO₂ | 432.94 | Two 2-methoxycyclohexyl | High steric bulk, lipophilic, stable |
| Bromo-(2-methoxycyclohexyl)mercury | 42085-73-4 | C₇H₁₁BrHgO | 403.65 | Bromo, 2-methoxycyclohexyl | Reactive; potential synthetic precursor |
| Bis(2-methoxy-2,2-diphenylethyl)mercury | 87989-32-0 | C₃₂H₃₄HgO₂ | 667.18 | Bulky diphenylethyl groups | Extreme steric hindrance, low reactivity |
| Chloro(2-methoxycyclohexyl)mercury | 1123-76-8 | C₇H₁₁ClHgO | 343.23 | Chloro, 2-methoxycyclohexyl | Moderate reactivity, polarizable |
| Bis(2-methoxy-3-butenyl)mercury | 67247-80-7 | C₁₀H₁₈HgO₂ | 370.85 | Two alkenyl methoxy groups | Lower stability due to unsaturation |
Key Findings:
Steric Effects: this compound’s cyclohexyl groups create significant steric hindrance, likely reducing its reactivity compared to smaller substituents like the alkenyl groups in bis(2-methoxy-3-butenyl)mercury .
Electronic Effects :
- The methoxy (-OCH₃) group is electron-donating, which may stabilize the Hg–C bond in this compound compared to halogenated analogs like bromo-(2-methoxycyclohexyl)mercury (CAS 42085-73-4) .
- Halogenated derivatives (e.g., bromo- or chloro-substituted) are more reactive due to the polarizable Hg–X (X = Br, Cl) bonds, making them useful as intermediates in synthesis .
Stability and Solubility: this compound’s lipophilic cyclohexyl groups enhance solubility in nonpolar solvents, whereas compounds with polar substituents (e.g., -CN or -NH₂) are more water-soluble .
Toxicity and Environmental Impact: All organomercury compounds share high toxicity, but bulkier substituents like cyclohexyl groups may reduce bioavailability compared to smaller, more mobile analogs (e.g., methylmercury) .
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